3-[(Furan-2-ylmethyl)amino]benzonitrile
Description
3-[(Furan-2-ylmethyl)amino]benzonitrile is a benzonitrile derivative featuring a furan-2-ylmethylamine substituent at the meta position of the benzene ring. This compound is characterized by its nitrile group (-CN) and the furan heterocycle, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(furan-2-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C12H10N2O/c13-8-10-3-1-4-11(7-10)14-9-12-5-2-6-15-12/h1-7,14H,9H2 |
InChI Key |
RSTCCZVGLXQQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=CO2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-ylmethyl)amino]benzonitrile typically involves the reaction of benzonitrile with furan-2-ylmethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-2-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Furan-2-ylmethyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(Furan-2-ylmethyl)amino]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amino Group
3-[[Bis[(tert-butoxycarbonyl)amino]methylene]amino]benzonitrile ()
- Structural Features: Contains a bis-Boc-protected amino group, increasing steric bulk and hydrophobicity.
- Physicochemical Properties : Higher molecular weight (MW: ~450 g/mol) compared to the furan derivative (MW: 224 g/mol). The Boc groups reduce polarity, likely decreasing aqueous solubility.
- Applications : Used in prodrug activation studies due to its stability under physiological conditions .
3-({[3-(1,3,4-Oxadiazol-2-yl)phenyl]amino}methyl)benzonitrile ()
- Structural Features : Replaces furan with a 1,3,4-oxadiazole ring, introducing additional hydrogen-bond acceptors.
3-{[1-(Thiophen-2-yl)ethyl]amino}benzonitrile ()
Core Modifications: Benzonitrile Derivatives with Heterocyclic Appendages
2-(3-Aminophenoxy)benzonitrile (3C) ()
- Structural Features: Replaces the amino-furan group with a phenoxy linkage.
- Biological Activity: Demonstrated inhibitory activity in kinase assays (IC50 < 1 µM), suggesting utility in cancer therapy. The phenoxy group may improve π-π stacking with target proteins .
(R)-3-((3-Amino-4-fluorophenyl)(cyclopropylmethylamino)methyl)benzonitrile oxalate ()
- Structural Features: Incorporates a fluorophenyl group and cyclopropylmethylamino side chain.
Pharmaceutical Impurities and Related Structures
Impurity-A (4-(4-Hydroxypyrimidin-2-ylamino)benzonitrile) ()
Research Findings and Trends
- Electronic Effects : The furan ring’s oxygen atom provides moderate polarity, balancing solubility and membrane permeability. Thiophene analogs () exhibit higher lipophilicity, favoring CNS penetration.
- Steric Considerations : Bulky substituents like Boc groups () or cyclopropylmethyl () improve target selectivity but may reduce synthetic accessibility.
- Biological Relevance: Compounds with heterocycles (e.g., oxadiazole in ) show enhanced antimicrobial activity, while phenoxy-linked derivatives () are potent kinase inhibitors.
Biological Activity
3-[(Furan-2-ylmethyl)amino]benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring attached to a benzonitrile moiety via an amino group, which may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | NC(=C1=CC=CO1)C2=CC=CC=C2C#N |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound exhibits dose-dependent effects on cell viability. For instance, in A549 lung cancer cells, treatment with varying concentrations resulted in decreased cell viability, correlating with increased apoptosis markers such as caspase activation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against several bacterial strains. This suggests that the compound may also serve as a lead for developing new antimicrobial agents.
Case Studies
- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells demonstrated that exposure to this compound led to a significant reduction in cell growth and increased apoptosis rates compared to untreated controls.
- Lung Cancer Study : In A549 cells, a notable increase in caspase-3 activity was observed after treatment with the compound, indicating its potential as a therapeutic agent for lung cancer.
- Antimicrobial Efficacy : In a preliminary screening against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential role in combating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
